Diethyl (3,7-dimethylocta-2,6-dien-1-ylidene)propanedioate
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Overview
Description
Diethyl (3,7-dimethylocta-2,6-dien-1-ylidene)propanedioate is an organic compound with a complex structure that includes a diethyl ester group and a 3,7-dimethylocta-2,6-dien-1-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3,7-dimethylocta-2,6-dien-1-ylidene)propanedioate typically involves the esterification of 3,7-dimethylocta-2,6-dien-1-ylidene with diethyl malonate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3,7-dimethylocta-2,6-dien-1-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Diethyl (3,7-dimethylocta-2,6-dien-1-ylidene)propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl (3,7-dimethylocta-2,6-dien-1-ylidene)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Nerol: A similar compound with the formula C10H18O, known for its use in fragrances and flavorings.
Geranyl palmitate: Another related compound used in cosmetics and personal care products.
Geranyl decanoate: Used in the synthesis of other organic compounds.
Uniqueness
Diethyl (3,7-dimethylocta-2,6-dien-1-ylidene)propanedioate is unique due to its specific ester structure and the presence of the 3,7-dimethylocta-2,6-dien-1-ylidene moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
52567-20-1 |
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Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
diethyl 2-(3,7-dimethylocta-2,6-dienylidene)propanedioate |
InChI |
InChI=1S/C17H26O4/c1-6-20-16(18)15(17(19)21-7-2)12-11-14(5)10-8-9-13(3)4/h9,11-12H,6-8,10H2,1-5H3 |
InChI Key |
UDFKZBBVSIDXIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC=C(C)CCC=C(C)C)C(=O)OCC |
Origin of Product |
United States |
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